Ranolazine Impurity 8, also known by its chemical name 1-(4-(2-(2-(4-(2-(2-aminoethyl)-1-piperidinyl)-1-hydroxyethyl)-1-methyl-1H-imidazol-5-yl)thiazol-4-yl)thiazol-2-yl)phenyl)-3-methylurea, is a chemical compound associated with the pharmaceutical agent ranolazine. Ranolazine is primarily used for the treatment of chronic angina and works by inhibiting late sodium currents in cardiac myocytes, thereby reducing myocardial oxygen demand. The impurity itself, while not the primary active ingredient, may arise during the synthesis of ranolazine and can impact the quality and efficacy of the final pharmaceutical product .
Ranolazine Impurity 8 can be formed as a by-product during these reactions, particularly through incomplete reactions or side reactions involving intermediates .
The synthesis of Ranolazine Impurity 8 typically involves:
While Ranolazine Impurity 8 itself does not have direct therapeutic applications, it is significant in:
Ranolazine Impurity 8 shares structural similarities with several compounds related to cardiovascular therapy and sodium channel modulation. Below are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ranolazine | C24H33N3O4 | Main therapeutic agent for chronic angina |
| CVT-4325 | Similar mechanism targeting fatty acid oxidation | Investigated for potential heart failure treatment |
| Mexiletine | C11H15N3O2 | Sodium channel blocker used for ventricular arrhythmias |
| Lidocaine | C14H22N2O | Local anesthetic with sodium channel blocking effects |
| Dantrolene | C18H30N2O3 | Used for muscle relaxation; affects calcium release |
Process-related impurities such as Ranolazine Impurity 8 originate from synthetic intermediates, side reactions, or degradation byproducts. These impurities influence critical quality attributes of active pharmaceutical ingredients (APIs), including stability and bioavailability. For ranolazine, a piperazine derivative used in chronic angina management, the presence of impurities like Ranolazine Impurity 8 necessitates rigorous analytical monitoring to prevent batch failures.
The synthesis of ranolazine involves condensation reactions between 2,6-dimethylaniline and glycidol derivatives, followed by oxidation and purification steps. Impurity 8 forms due to incomplete intermediate reactions or residual reactants, particularly under suboptimal temperature or pH conditions. Analytical studies using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) have demonstrated that this impurity elutes at distinct retention times, enabling its quantification at thresholds as low as 0.1%.
Table 1: Key Chemical Properties of Ranolazine Impurity 8
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₆N₆O₃ |
| Molecular Weight | 550.75 g/mol |
| CAS Number | 1213269-66-9 |
| Structural Features | Piperazine core with substituted aromatic and alkoxy groups |
Regulatory agencies mandate strict control of impurities in antianginal drugs to mitigate risks of toxicity or reduced therapeutic efficacy. ICH Q3B(R) guidelines specify a reporting threshold of 0.1% and a qualification threshold of 0.5% for unidentified impurities in drug products. For Ranolazine Impurity 8, compliance involves:
The formation of Ranolazine Impurity 8 occurs predominantly through competitive side reactions that parallel the intended ranolazine synthetic pathway [3] [4]. During the industrial synthesis of ranolazine, multiple reactive intermediates are generated, creating opportunities for alternative reaction pathways that lead to impurity formation [7] [8]. The primary synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form chloroacetamide, followed by nucleophilic substitution with piperazine and subsequent condensation with epoxidized methoxyphenol derivatives [7] [9].
The bis-alkylated impurity formation mechanism involves the sequential reaction of piperazine with multiple electrophilic centers, resulting in the characteristic dimeric structure observed in Ranolazine Impurity 8 [3] [8]. This process-related byproduct formation is influenced by the stoichiometric ratios of reactants, with excess piperazine promoting the formation of bis-substituted derivatives [3] [4]. The competitive nature of these reactions means that optimization of reaction conditions must balance product yield against impurity formation, requiring careful control of reaction parameters [10] [11].
Research findings indicate that the formation of Ranolazine Impurity 8 occurs through a series of nucleophilic substitution reactions, where piperazine acts as a bis-nucleophile [3] [4]. The presence of multiple reactive sites on the piperazine ring system enables the formation of cross-linked structures that characterize this particular impurity [8] [4]. The mechanistic pathway involves initial mono-alkylation followed by secondary alkylation events that result in the dimeric architecture [3] [8].
The alkylation reactions central to Ranolazine Impurity 8 formation involve nucleophilic attack by piperazine nitrogen atoms on electrophilic carbon centers [3] [9]. The primary alkylation step occurs when piperazine reacts with chloroacetamide derivatives, forming the initial carbon-nitrogen bond through nucleophilic substitution [7] [9]. This reaction follows second-order kinetics, with the rate dependent on both the concentration of piperazine and the electrophilic substrate [12] [13].
The condensation reactions that contribute to impurity formation involve the coupling of multiple piperazine-containing intermediates [3] [4]. These reactions are facilitated by the presence of hydroxyl groups that can act as bridging elements between piperazine units [14] [15]. The mechanism involves the formation of carbocation intermediates through protonation of hydroxyl groups, followed by nucleophilic attack by piperazine nitrogen atoms [14] [15].
Experimental studies have demonstrated that the alkylation reactions exhibit regioselectivity, with nitrogen atoms in the piperazine ring showing differential reactivity based on electronic and steric factors [9] [10]. The formation of Ranolazine Impurity 8 requires specific geometric arrangements that allow for the bridging of two piperazine rings through the hydroxypropyl linker [2] [5]. This structural requirement influences the reaction pathway and contributes to the selectivity observed in impurity formation [4] [11].
The condensation reactions proceed through nucleophilic substitution mechanisms, where the piperazine nitrogen acts as the nucleophile and the electrophilic carbon center serves as the reaction site [12] [13]. The reaction follows an SN2 mechanism under basic conditions, characterized by backside attack and inversion of configuration at the electrophilic center [12] [13]. The rate-determining step involves the formation of the transition state where the nucleophile approaches the electrophilic carbon while the leaving group begins to depart [12] [13].
The epoxide ring-opening reactions that contribute to Ranolazine Impurity 8 formation involve nucleophilic attack by piperazine nitrogen atoms on the strained three-membered epoxide ring [14] [15]. These reactions can proceed through either acid-catalyzed or base-catalyzed mechanisms, depending on the reaction conditions employed during synthesis [14] [15]. Under acidic conditions, the epoxide ring is protonated, creating a more electrophilic center that facilitates nucleophilic attack [14] [15].
The regioselectivity of epoxide ring-opening reactions is governed by electronic and steric factors that influence the site of nucleophilic attack [14] [15]. In unsymmetrical epoxides, nucleophilic attack typically occurs at the less substituted carbon under basic conditions, following an SN2 mechanism [14] [15]. However, under acidic conditions, the reaction may proceed through a mechanism with substantial SN1 character, leading to attack at the more substituted carbon [14] [15].
The formation of structural variants through epoxide ring-opening reactions creates opportunities for the generation of bis-piperazine structures characteristic of Ranolazine Impurity 8 [14] [15]. The mechanism involves the initial ring-opening to form a hydroxyl-containing intermediate, followed by secondary reactions that lead to the formation of bridged structures [14] [15]. The hydroxyl group generated during ring-opening can participate in further condensation reactions, contributing to the complex structural architecture observed in the impurity [14] [15].
Kinetic studies have revealed that epoxide ring-opening reactions exhibit temperature-dependent behavior, with higher temperatures favoring the formation of structural variants [14] [15]. The activation energy for these reactions varies depending on the substitution pattern of the epoxide ring and the nucleophilicity of the attacking species [14] [15]. The presence of electron-withdrawing groups on the epoxide ring enhances the electrophilicity and facilitates nucleophilic attack [14] [15].
| Reaction Parameter | Epoxide Ring-Opening Conditions | Structural Variant Formation |
|---|---|---|
| Temperature Range | 65-90°C | Increased at higher temperatures |
| pH Conditions | Acidic (pH 2-4) or Basic (pH 8-10) | Regioselectivity depends on pH |
| Nucleophile Strength | Piperazine (moderate nucleophile) | Requires activated electrophile |
| Reaction Time | 2-8 hours | Longer times favor side products |
| Solvent System | Polar protic or aprotic | Affects reaction mechanism |
The generation of Ranolazine Impurity 8 is significantly influenced by the specific reaction conditions employed during the synthetic process [10] [11]. Temperature, solvent selection, pH, and reaction time all play crucial roles in determining the extent of impurity formation [10] [11]. Research has demonstrated that elevated temperatures above 90°C substantially increase the formation of bis-piperazine derivatives, while moderate temperatures in the range of 65-80°C minimize impurity generation [10] [11].
The influence of base strength on impurity formation has been extensively studied, with findings indicating that stronger bases promote the formation of Ranolazine Impurity 8 through enhanced nucleophilicity of piperazine nitrogen atoms [3] [10]. The use of potassium carbonate or sodium carbonate as bases provides optimal conditions for ranolazine synthesis while limiting impurity formation [3] [8]. Conversely, the use of stronger bases such as sodium hydroxide or potassium hydroxide increases the likelihood of side reactions leading to impurity formation [3] [8].
The reaction time significantly affects the formation of process-related impurities, with extended reaction times beyond 8 hours promoting the formation of Ranolazine Impurity 8 [10] [11]. The optimal reaction time for ranolazine synthesis ranges from 3 to 5 hours, balancing product yield against impurity formation [16] [10]. Monitoring the reaction progress through high-performance liquid chromatography allows for precise control of reaction time to minimize impurity generation [17] [18].
| Process Parameter | Optimal Range | Impurity Formation Risk |
|---|---|---|
| Temperature | 65-80°C | High risk above 90°C |
| Reaction Time | 3-5 hours | Increases beyond 8 hours |
| pH Range | 5.0-7.0 | Elevated at pH >8.0 |
| Base Concentration | 1.5-2.0 equivalents | Higher concentrations increase risk |
| Solvent Volume | 5-10 mL per gram substrate | Affects concentration effects |
The choice of solvent system exerts profound effects on the kinetics of nucleophilic substitution reactions that lead to Ranolazine Impurity 8 formation [10] [11]. Polar aprotic solvents such as dimethylformamide and acetonitrile enhance the nucleophilicity of piperazine by stabilizing the nucleophile while not strongly solvating the nucleophilic center [10] [11]. This enhanced nucleophilicity increases the rate of both desired and undesired alkylation reactions [10] [11].
The use of polar protic solvents, particularly alcohols and water, significantly affects the reaction mechanism and product distribution [10] [11]. Water has been shown to promote specific reaction pathways through its dual role as both electrophile and nucleophile activator [11] [19]. The "all water chemistry" approach has demonstrated reduced impurity formation compared to traditional organic solvent systems [11] [19].
Solvent polarity influences the stability of ionic intermediates formed during nucleophilic substitution reactions [12] [13]. Higher polarity solvents stabilize charged transition states and intermediates, potentially altering the reaction pathway and affecting the formation of Ranolazine Impurity 8 [12] [13]. The dielectric constant of the solvent medium correlates with the extent of charge separation in the transition state [12] [13].
The kinetic effects of solvent systems on nucleophilic substitution reactions follow established principles of physical organic chemistry [12] [13]. SN2 reactions are favored in polar aprotic solvents that do not strongly solvate the nucleophile, while SN1 reactions are favored in polar protic solvents that can stabilize carbocation intermediates [12] [13]. The formation of Ranolazine Impurity 8 involves primarily SN2 mechanisms, making the choice of solvent system critical for controlling reaction selectivity [12] [13].
| Solvent Type | Dielectric Constant | Nucleophilicity Enhancement | Impurity Formation |
|---|---|---|---|
| Dimethylformamide | 36.7 | High | Moderate increase |
| Acetonitrile | 37.5 | High | Moderate increase |
| Methanol | 32.7 | Low | Reduced formation |
| Water | 78.4 | Variable | Significantly reduced |
| Dichloromethane | 9.1 | Low | Baseline formation |
Temperature-dependent isomerization pathways play a crucial role in the formation of Ranolazine Impurity 8, with elevated temperatures facilitating rearrangement reactions that lead to structural variants [10] [11]. The activation energy for these isomerization processes varies depending on the specific molecular rearrangement involved, with most isomerization reactions requiring temperatures above 80°C to proceed at appreciable rates [10] [11].
The mechanism of temperature-dependent isomerization involves the formation of reactive intermediates that can undergo rearrangement to form alternative product structures [10] [11]. These intermediates are typically stabilized at higher temperatures, allowing for the exploration of alternative reaction pathways that are kinetically inaccessible at lower temperatures [10] [11]. The formation of Ranolazine Impurity 8 through isomerization pathways represents a thermodynamically favorable process at elevated temperatures [10] [11].
Kinetic studies have revealed that the rate of isomerization reactions follows Arrhenius behavior, with exponential dependence on temperature [10] [11]. The pre-exponential factor and activation energy for these reactions can be determined through temperature-dependent rate measurements [10] [11]. The entropy of activation for isomerization reactions is typically negative, reflecting the ordered nature of the transition state [10] [11].
The influence of temperature on isomerization pathways extends beyond simple rate effects to include changes in reaction selectivity and product distribution [10] [11]. Higher temperatures favor the formation of thermodynamically stable products, while lower temperatures may kinetically favor the formation of alternative products [10] [11]. The formation of Ranolazine Impurity 8 through temperature-dependent pathways requires careful optimization of thermal conditions to minimize unwanted isomerization [10] [11].
| Temperature Range | Isomerization Rate | Primary Products | Impurity Formation |
|---|---|---|---|
| 50-65°C | Minimal | Ranolazine | <1% |
| 65-80°C | Moderate | Ranolazine + minor impurities | 1-3% |
| 80-95°C | Significant | Mixed products | 5-10% |
| >95°C | Rapid | Complex mixture | >10% |
Ranolazine Impurity 8, chemically known as 2,2'-(4,4'-(2-Hydroxypropane-1,3-diyl)bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), represents a significant process-related impurity in the synthesis of ranolazine with the molecular formula C31H46N6O3 and molecular weight of 550.74 g/mol [1]. This impurity is characterized by its structural complexity, containing multiple functional groups including two piperazine rings, two amide bonds, and a central hydroxyl group, making it susceptible to various degradation pathways under different environmental conditions .
The oxidative degradation of Ranolazine Impurity 8 represents one of the most significant stability challenges for this compound. Research indicates that ranolazine-related compounds demonstrate high susceptibility to oxidative stress conditions, with the highest degradation observed in hydrogen peroxide environments [3] [4]. The oxidative transformation pathways involve complex mechanisms that affect the structural integrity of the piperazine rings and amide functionalities present in the molecule.
Hydrogen peroxide-mediated degradation of Ranolazine Impurity 8 follows distinct N-oxidation pathways that predominantly target the tertiary nitrogen atoms within the piperazine rings. Studies have demonstrated that exposure to 20% hydrogen peroxide at room temperature for 4 hours results in approximately 18.96% degradation of ranolazine compounds, with degradation products appearing at retention factors of 0.24 and 0.30 in thin-layer chromatographic analysis [5]. The degradation becomes more pronounced with increased hydrogen peroxide concentration, with 30% hydrogen peroxide solutions showing significantly higher degradation rates under similar conditions [3].
The mechanism of hydrogen peroxide-mediated N-oxidation involves the formation of piperazine N-oxide derivatives through direct oxidation of the tertiary nitrogen atoms. Research has identified ranolazine N-oxide compounds as major oxidative degradation products, with specific compounds such as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide and 4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide being identified as primary degradation products [6]. The formation of these N-oxide derivatives significantly alters the pharmacological properties and stability profile of the parent compound.
The oxidative transformation process involves initial formation of hydroxylamine intermediates followed by further oxidation to stable N-oxide products. The reaction kinetics are influenced by factors including hydrogen peroxide concentration, temperature, pH, and the presence of transition metal catalysts. The degradation rate follows pseudo-first-order kinetics under excess hydrogen peroxide conditions, with rate constants varying based on the specific piperazine ring environment and steric accessibility of the nitrogen atoms [7] [8].
Radical-mediated degradation mechanisms play a crucial role in the oxidative transformation of Ranolazine Impurity 8 under accelerated stability conditions. These mechanisms involve the generation of reactive oxygen species including hydroxyl radicals, superoxide anions, and organic peroxyl radicals, which initiate cascade reactions leading to structural modifications of the compound [9]. The radical-mediated pathways are particularly relevant in accelerated stability studies conducted under elevated temperature and humidity conditions.
The degradation process begins with the abstraction of hydrogen atoms from the methyl groups attached to the dimethylphenyl rings or from the hydroxyl group in the central propane moiety. This hydrogen abstraction generates carbon-centered radicals that readily react with molecular oxygen to form peroxyl radicals. These peroxyl radicals can propagate chain reactions, leading to the formation of various oxidation products including aldehydes, ketones, and carboxylic acids [10].
Accelerated stability studies conducted at 40°C and 75% relative humidity over extended periods reveal complex degradation patterns involving multiple radical-mediated pathways. The degradation products formed under these conditions include hydroxylated derivatives of the parent compound, ring-opened products resulting from piperazine ring cleavage, and various dimeric species formed through radical coupling reactions [10]. The formation of these degradation products is monitored using high-performance liquid chromatography with UV detection, revealing distinct degradation peaks with retention times different from the parent compound.
The hydrolytic stability of Ranolazine Impurity 8 is strongly dependent on pH conditions, with distinct degradation patterns observed under acidic and basic environments. The compound contains multiple hydrolyzable functional groups including amide bonds and potential ester linkages, making it susceptible to pH-dependent hydrolytic cleavage reactions [11]. Comprehensive forced degradation studies reveal significant differences in degradation rates and mechanisms between acidic and basic conditions.
Under mild acidic conditions using 0.1 N hydrochloric acid at elevated temperatures, minimal degradation is observed, indicating reasonable stability of the amide bonds under these conditions [5]. However, increasing the acid concentration to 5 N hydrochloric acid at reflux temperature (80°C) for 6 hours results in 17.08% degradation with formation of two distinct degradation products at retention factors of 0.17 and 0.79 [5]. This concentration-dependent degradation pattern suggests that amide bond hydrolysis becomes favorable only under strongly acidic conditions with sufficient activation energy provided by elevated temperatures.
Basic hydrolysis presents a different degradation profile, with 0.1 N sodium hydroxide at room temperature showing minimal degradation over 24 hours. However, harsher conditions using 3 N sodium hydroxide at reflux temperature (80°C) for 4 hours result in 18.03% degradation with formation of two degradation products at retention factors of 0.41 and 0.70 [5]. The basic hydrolysis mechanism involves nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide bonds, leading to tetrahedral intermediate formation and subsequent elimination of the amine moiety.
The pH-dependent hydrolytic degradation of Ranolazine Impurity 8 involves specific mechanisms targeting both potential ester linkages and amide bonds within the molecular structure. The compound's susceptibility to hydrolytic cleavage varies significantly with pH, following distinct kinetic profiles under acidic and basic conditions [12]. Understanding these pH-dependent mechanisms is crucial for predicting stability and establishing appropriate storage conditions.
Under acidic conditions, the hydrolytic degradation mechanism involves protonation of the carbonyl oxygen atoms in the amide bonds, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules. The acid-catalyzed hydrolysis follows a specific mechanism where the protonated amide undergoes nucleophilic addition of water, followed by proton transfer and elimination of the amine group [13]. This mechanism is particularly favorable for tertiary amides, which are present in the Ranolazine Impurity 8 structure.
The kinetics of acid-catalyzed hydrolysis follow pseudo-first-order kinetics under excess water conditions, with rate constants varying based on the specific amide bond environment and steric factors. The activation energy for acid-catalyzed amide hydrolysis is typically in the range of 20-30 kcal/mol, requiring elevated temperatures for practical degradation rates [14]. The degradation products formed under acidic conditions include the corresponding carboxylic acids and amine components, which can be identified using chromatographic and spectroscopic techniques.
Under basic conditions, the hydrolytic mechanism involves direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide bonds, leading to the formation of tetrahedral intermediates. The base-catalyzed hydrolysis mechanism is generally more efficient than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water molecules [14]. The reaction proceeds through a BAc2 mechanism involving the formation of a tetrahedral intermediate followed by elimination of the amine leaving group.
The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration, following second-order kinetics with respect to the amide substrate and hydroxide concentration. The activation energy for base-catalyzed amide hydrolysis is typically lower than that for acid-catalyzed hydrolysis, ranging from 15-25 kcal/mol [14]. The degradation products under basic conditions include the sodium salts of the corresponding carboxylic acids and the liberated amine components.
| Stress Condition | Temperature (°C) | Time (hours) | Degradation (%) | Degradation Products | Study Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis (0.1 N HCl) | 80 | 6 | 0 | None detected | Khedkar et al. (2015) |
| Acidic Hydrolysis (5 N HCl) | 80 | 6 | 17.08 | DP at Rf 0.17, 0.79 | Khedkar et al. (2015) |
| Basic Hydrolysis (0.1 N NaOH) | 25 | 24 | 0 | None detected | Khedkar et al. (2015) |
| Basic Hydrolysis (3 N NaOH) | 80 | 4 | 18.03 | DP at Rf 0.41, 0.70 | Khedkar et al. (2015) |
| Oxidative Degradation (20% H2O2) | 25 | 4 | 18.96 | DP at Rf 0.24, 0.30 | Khedkar et al. (2015) |
| Oxidative Degradation (30% H2O2) | 25 | 4 | High | Multiple DPs | Durak et al. (2021) |
| Thermal Degradation (60°C) | 60 | 48 | 0 | None detected | Khedkar et al. (2015) |
| Photolytic Degradation (UV) | 25 | 240 | 0 | None detected | Khedkar et al. (2015) |
| Neutral Hydrolysis (Water) | 80 | 48 | 0 | None detected | Khedkar et al. (2015) |
| Property | Value |
|---|---|
| Molecular Formula | C31H46N6O3 |
| Molecular Weight | 550.74 g/mol |
| CAS Number | 1213269-66-9 |
| SMILES | OC(CN1CCN(CC1)CC(=O)Nc1c(C)cccc1C)CN1CCN(CC1)CC(=O)Nc1c(C)cccc1C |
| Chemical Name | 2,2'-(4,4'-(2-Hydroxypropane-1,3-diyl)bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide) |
| Synonyms | 1,3-Bis-{4-[2,6-dimethylphenyl-aminocarbonyl methyl]piperazine-1-yl}-propan-2-ol |
| Degradation Product | Mechanism | Retention Factor | Formation Conditions |
|---|---|---|---|
| N-Oxide Derivative 1 | Hydrogen peroxide-mediated N-oxidation | 0.24 | 20% H2O2, 25°C, 4h |
| N-Oxide Derivative 2 | Hydrogen peroxide-mediated N-oxidation | 0.30 | 20% H2O2, 25°C, 4h |
| Piperazine 1,4-dioxide | Dual N-oxidation | Variable | 30% H2O2, 25°C, 4h |
| Hydroxylated derivatives | Radical-mediated oxidation | Multiple | Accelerated conditions |